molecular formula C18H19NO2S B2624122 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide CAS No. 2035018-89-2

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2624122
CAS RN: 2035018-89-2
M. Wt: 313.42
InChI Key: NOZWUPIKSTWURN-HWKANZROSA-N
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Description

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide possesses various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. Additionally, it has been shown to possess antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide in lab experiments include its well-characterized synthesis method, its high purity, and its potential therapeutic applications. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide. These include investigating its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases, optimizing its chemical structure to improve its potency and selectivity, and developing novel drug delivery systems to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential side effects.

Synthesis Methods

The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with 2-amino-1-propanol to obtain the corresponding amide. The amide is then reacted with thiophene-3-carboxylic acid and acryloyl chloride to give the final product.

Scientific Research Applications

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide has been extensively studied for its potential applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13(19-18(20)5-3-14-7-9-22-12-14)10-15-2-4-17-16(11-15)6-8-21-17/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,19,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZWUPIKSTWURN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide

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